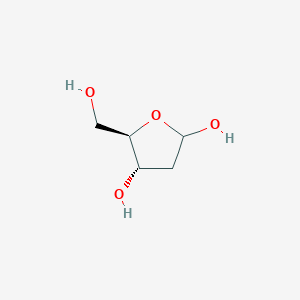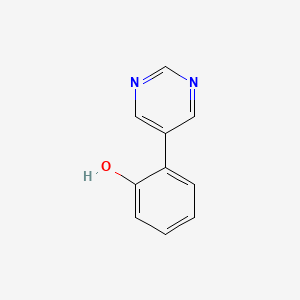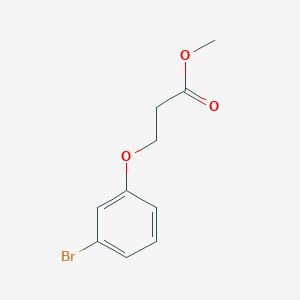
3-(Dimethylamino)butanoic acid hydrochloride
概要
説明
3-(Dimethylamino)butanoic acid hydrochloride is an organic compound with the empirical formula C6H14ClNO2 . It is a solid substance and is commonly used in solution-phase peptide synthesis .
Molecular Structure Analysis
The molecular weight of 3-(Dimethylamino)butanoic acid hydrochloride is 167.63 . The SMILES string representation of this compound is O=C(O)CC©N©C.[H]Cl . The InChI key is ZFJBEKTVAWXJGH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(Dimethylamino)butanoic acid hydrochloride is a solid . Its empirical formula is C6H14ClNO2 and it has a molecular weight of 167.63 .科学的研究の応用
Antidepressant Agent Research
A study by Clark et al. (1979) explored derivatives of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide for potential antidepressant effects. One derivative, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, demonstrated promising antidepressant activity with fewer anticholinergic side effects.
Antimicrobial Evaluation
A study conducted by Dimmock et al. (1978) on derivatives of 4-dimethylamino-3-phenyl-2-butanone found that the parent compound exhibited significant antifungal activity.
Resin Synthesis
Research by An et al. (2015) focused on synthesizing a water-soluble resin using 3-(dimethylamino)propanoic acid. The resin displayed thermo-sensitive properties, suggesting potential applications in thermal laser imaging.
Chromatography of Hydantoic Acids
Phillips (1954) conducted a study on the chromatographic behavior of N-carbamoyl derivatives of amino and imino acids, including 3-(dimethylamino)butanoic acid hydrochloride, contributing to analytical chemistry research.
Algicidal Effects
Nonomura et al. (2001) found that 3-(3-indolyl)butanoic acid, a structurally similar compound, demonstrated algicidal effects in hydroponic cultures, suggesting potential use in controlling algae growth in hydroponics (Nonomura et al., 2001).
DNA Interaction Study
Istanbullu et al. (2017) investigated the interaction between DNA and Mannich base derivatives of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, contributing to the understanding of DNA-drug interactions (Istanbullu et al., 2017).
作用機序
Target of Action
This compound is a unique chemical provided for early discovery researchers , and its specific targets may vary depending on the context of the research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Dimethylamino)butanoic acid hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects.
Safety and Hazards
This compound is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and the hazard statement H319, which indicates that it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which advise rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
While specific future directions for the research and application of 3-(Dimethylamino)butanoic acid hydrochloride are not mentioned in the sources I found, its use in peptide synthesis suggests potential applications in the field of proteomics research . As our understanding of proteins and their role in biological processes continues to grow, compounds like this one will likely continue to be valuable tools in scientific research.
特性
IUPAC Name |
3-(dimethylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(7(2)3)4-6(8)9;/h5H,4H2,1-3H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJBEKTVAWXJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
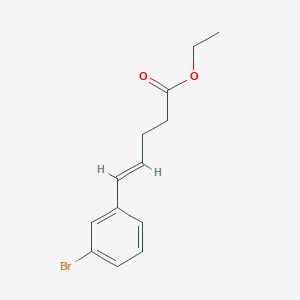
![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)
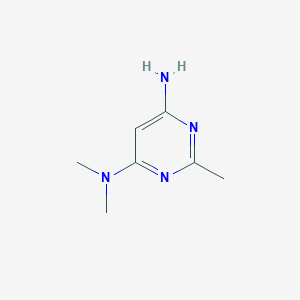

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)
